N-{[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(5-Chloropyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide (hereafter referred to by its full systematic name) is a sulfonamide derivative featuring a cyclopropane ring, a substituted pyridine moiety, and an azetidine scaffold. The azetidine ring confers conformational rigidity, while the 5-chloropyridinyl group enhances electrophilic interactions, making it a candidate for targeting enzymes or receptors in neurological or infectious diseases .
Properties
IUPAC Name |
N-[[1-(5-chloropyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-16(20(18,19)12-3-4-12)7-10-8-17(9-10)13-5-2-11(14)6-15-13/h2,5-6,10,12H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOQSJRLMZWSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=C(C=C2)Cl)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of sulfonamide-containing heterocycles. Below is a comparative analysis with three structurally related compounds:
Key Observations :
- Conformational Rigidity : The cyclopropane and azetidine rings impose steric constraints absent in linear sulfonamide analogs, which may reduce off-target interactions.
- Solubility and Bioavailability : The methylcyclopropanesulfonamide group likely improves aqueous solubility relative to bulkier aryl sulfonamides, as seen in COX-2 inhibitors like Celecoxib .
Pharmacological and Physicochemical Comparisons
- Kinase Inhibition Potential: Unlike simpler azetidine derivatives (e.g., 1-(5-chloropyridin-2-yl)azetidine), the target compound’s sulfonamide moiety may mimic ATP-binding motifs in kinases, a feature observed in PI3K inhibitors such as Idelalisib .
- Metabolic Stability : The cyclopropane ring may confer resistance to oxidative metabolism compared to open-chain analogs, as demonstrated in studies of cyclopropane-containing drugs like Efavirenz .
Research Findings and Limitations
- Synthetic Challenges : The azetidine-pyridine linkage requires multi-step synthesis under inert conditions, contrasting with simpler sulfonamide preparations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
